molecular formula C18H16N2O6 B2920380 N-(1,3-dioxoisoindol-5-yl)-3,4,5-trimethoxybenzamide CAS No. 683235-23-6

N-(1,3-dioxoisoindol-5-yl)-3,4,5-trimethoxybenzamide

Cat. No. B2920380
CAS RN: 683235-23-6
M. Wt: 356.334
InChI Key: CPLQDFSVGINENX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-dioxoisoindol-5-yl)-3,4,5-trimethoxybenzamide is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of isoindole derivatives, which have been shown to exhibit various biological activities.

Scientific Research Applications

Synthesis and Biological Activity

  • Chemical Synthesis and Antimicrobial Properties : Research demonstrates the synthesis of derivatives involving N-(1,3-dioxoisoindol-5-yl)-3,4,5-trimethoxybenzamide through condensation and further reactions leading to pyrazole derivatives. These compounds exhibited promising antibacterial activities, suggesting their potential as antimicrobials (Patel & Dhameliya, 2010).

  • Metal Complexes and Biological Studies : Another study explored the creation of metal complexes with this compound derivatives, showing good bacterial activities. This highlights its utility in developing new antibacterial agents (Alkam et al., 2015).

Advanced Applications

  • Catalysis and Chemical Reactions : The compound has been utilized in Rhodium(III)-catalyzed chemodivergent annulations, indicating its role in facilitating complex chemical transformations (Xu et al., 2018).

  • Antitumor Activity : A related compound, trimidox, which shares structural similarities with this compound, has shown potent inhibition of ribonucleotide reductase, suggesting potential for chemotherapy applications (Szekeres et al., 2004).

  • Memory Enhancement Potential : Compounds derived from this compound have been investigated for their potential as memory enhancers, with some derivatives showing significant acetylcholinesterase-inhibiting activity (Piplani et al., 2018).

  • Apoptosis Induction in Cancer Therapy : Research into N′-(2-oxoindolin-3-ylidene)benzohydrazides, related to the core structure of interest, revealed apoptosis-inducing properties in cancer cells, further underscoring the compound's relevance in medicinal chemistry (Sirisoma et al., 2009).

Mechanism of Action

Target of Action

The primary target of N-(1,3-dioxoisoindolin-5-yl)-3,4,5-trimethoxybenzamide is the dengue virus (DENV) envelope (E) protein . The E protein plays a crucial role in the viral life cycle, including host cell attachment, fusion, and viral assembly.

Mode of Action

N-(1,3-dioxoisoindolin-5-yl)-3,4,5-trimethoxybenzamide is a PROTAC (Proteolysis-Targeting Chimera) that targets the DENV E protein . It depletes intracellular E protein via a CRBN- and proteasome-dependent mechanism . This compound exhibits increased antiviral potency compared to the parental E inhibitor GNF-2 . It has a dual mode of action: inhibition of E’s function in viral entry and blocking of viral particle production due to a targeted protein degradation (TPD) mechanism .

Biochemical Pathways

The compound affects the protein degradation pathway in vivo . It recognizes E3 ubiquitin ligase and target protein by E3 ubiquitin ligase ligand and target protein ligand, respectively, making the target protein polyubiquitinated . The proteasome then recognizes and degrades the target protein .

Result of Action

The result of the compound’s action is the degradation of the DENV E protein , which leads to the inhibition of the virus’s ability to enter host cells and produce new viral particles . This results in a decrease in viral load and potentially the alleviation of disease symptoms.

Action Environment

The action of N-(1,3-dioxoisoindolin-5-yl)-3,4,5-trimethoxybenzamide can be influenced by various environmental factors. For instance, the effectiveness of PROTACs can be affected by the expression levels of the E3 ligase and the target protein, as well as the presence of competing substrates . Additionally, factors such as pH and temperature could potentially affect the stability and activity of the compound.

properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O6/c1-24-13-6-9(7-14(25-2)15(13)26-3)16(21)19-10-4-5-11-12(8-10)18(23)20-17(11)22/h4-8H,1-3H3,(H,19,21)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLQDFSVGINENX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.